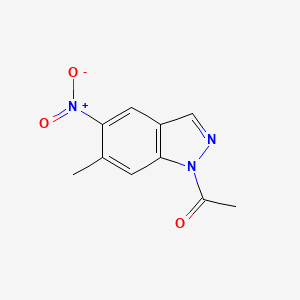

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone

Description

Properties

IUPAC Name |

1-(6-methyl-5-nitroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-6-3-10-8(4-9(6)13(15)16)5-11-12(10)7(2)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQERPSOIKDWETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])C=NN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670605 | |

| Record name | 1-(6-Methyl-5-nitro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81115-44-8 | |

| Record name | 1-(6-Methyl-5-nitro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyclization Approach via Aromatic Nucleophilic Substitution (S_NAr)

One prominent method involves the formation of the indazole core through nucleophilic aromatic substitution reactions on suitably substituted nitroaromatic precursors.

- Starting Material: 5-nitro-1H-indazole derivatives or related precursors.

- Reagents: Aryl hydrazines or hydrazine hydrate, acylating agents such as acetyl chlorides or anhydrides.

- Procedure:

- The nitroindazole precursor is reacted with acylating agents under reflux conditions, often in polar aprotic solvents like dimethylformamide (DMF).

- The reaction proceeds via nucleophilic attack at the aromatic nitrogen, followed by cyclization to form the indazole ring.

- For example, the acylation of 5-nitro-1H-indazole with acetyl chloride in the presence of a base (e.g., potassium carbonate) can yield the desired 1-acylindazole derivative.

Oxidative Cyclization of Hydrazones

Another approach involves the formation of hydrazones followed by oxidative cyclization:

- Step 1: Condensation of 6-methyl-5-nitro-2-haloaryl aldehydes or ketones with hydrazines to form hydrazones.

- Step 2: Oxidative cyclization using oxidants such as iodine, N-bromosuccinimide, or metal catalysts (e.g., copper or iron salts) to induce ring closure, forming the indazole core.

- Reagents & Conditions:

- Hydrazine hydrate or arylhydrazines are reacted with methylated nitrobenzaldehyde or ketone derivatives.

- The mixture is heated under reflux in solvents like ethanol or acetic acid.

- The oxidation step facilitates the formation of the heterocyclic ring, yielding the indazole.

Acylation of the Indazole Core

Once the indazole ring is formed, selective acylation at the nitrogen atom is performed:

- Reagents: Acyl chlorides or anhydrides, such as ethanoyl chloride.

- Procedure:

- The indazole compound is dissolved in an inert solvent like dichloromethane.

- The acylating agent is added dropwise under cooling conditions.

- The mixture is stirred, and the product is purified via recrystallization or chromatography.

Methylation and Nitro Group Introduction

The methyl and nitro groups are introduced via electrophilic substitution:

- Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base (potassium carbonate) to methylate the indazole nitrogen.

- Nitration: Conducted with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group selectively at the 5-position.

Final Acetylation to Form 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone

The final step involves acylation of the nitrogen atom at the 1-position with acetyl groups:

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride or acetic anhydride | Dichloromethane or pyridine | Reflux, room temperature | 60-85% | Controlled addition to prevent over-acylation |

Research Findings and Data Tables

Notes on Optimization and Challenges

- Selectivity: The position of nitration and methylation is critical; controlling reaction conditions (temperature, reagent equivalents) ensures regioselectivity.

- Yield Optimization: Using dry solvents and inert atmospheres minimizes side reactions.

- Purification: Recrystallization from ethanol or chromatography enhances purity.

Chemical Reactions Analysis

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₁₀H₉N₃O₃ | 219.20 | 5-NO₂, 6-CH₃ | High electrophilicity |

| 1-(1-Methyl-1H-indazol-5-yl)ethanone | C₁₀H₁₀N₂O | 174.20 | N1-CH₃, C5-H | Moderate reactivity |

| 6-Acetyl-1H-indazole | C₉H₈N₂O | 160.17 | C6-COCH₃ | Low electrophilicity |

| 1-(5-Bromo-6-chloro-1H-indazol-1-yl)-ethanone | C₉H₆BrClN₂O | 273.51 | 5-Br, 6-Cl | Halogen-directed cross-coupling |

Crystallographic and Physicochemical Properties

Crystal structure analyses using SHELXL refinement software reveal that nitro-substituted indazoles exhibit planar aromatic systems with intramolecular hydrogen bonding between the nitro oxygen and adjacent substituents. Comparatively, halogenated analogs like 1-(5-bromo-6-chloro-1H-indazol-1-yl)-ethanone show distorted geometries due to bulky halogen atoms .

Biological Activity

1-(6-Methyl-5-nitro-1H-indazol-1-yl)-1-ethanone, also known as CAS 81115-44-8, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 219.19 g/mol

Research indicates that compounds containing the indazole scaffold, such as this compound, exhibit various biological activities primarily through their interaction with specific molecular targets. These include:

- Inhibition of Kinase Activity : Indazole derivatives have been shown to inhibit various kinases, which are critical in cancer cell proliferation and survival. For instance, some derivatives have demonstrated potent inhibitory activity against FGFR1 with IC values as low as 2.9 nM, indicating strong potential as anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is highly dependent on their structural modifications. The following table summarizes key findings related to the SAR of this compound and related compounds:

| Compound | Target | IC (nM) | Notes |

|---|---|---|---|

| This compound | FGFR1 | 15.0 | Moderate anti-proliferative activity |

| Compound A | CDK8 | 2.6 | Selectively inhibits CDK8 with high potency |

| Compound B | ERK1/2 | 20 | Exhibits dual mechanisms of action |

Anticancer Properties

Several studies have highlighted the anticancer potential of indazole derivatives. For example:

- In Vivo Studies : Compounds similar to this compound have demonstrated significant tumor growth inhibition in xenograft models. One study reported a reduction in tumor size when administered orally in established human colorectal carcinoma models .

Cytotoxicity

The cytotoxic effects of indazole derivatives have been evaluated against various cancer cell lines:

- Cell Lines Tested : HeLa, K562, HepG2

- IC Values : Varying degrees of cytotoxicity were noted, with some derivatives showing IC values below 50 µM against aggressive cancer types.

Case Study 1: FGFR Inhibition

A notable study focused on the design and synthesis of indazole derivatives targeting FGFR pathways. The lead compound demonstrated an IC of 2.9 nM against FGFR1, showcasing the potential for developing targeted therapies for cancers driven by FGFR dysregulation .

Case Study 2: Antitumor Activity in Colorectal Cancer

Research involving the administration of indazole derivatives in colorectal cancer models revealed promising results, with significant reductions in tumor growth rates observed over multiple dosing schedules. The compounds were well tolerated and exhibited minimal side effects .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(6-methyl-5-nitro-1H-indazol-1-yl)-1-ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the indazole core. Key steps include nitration at the 5-position and alkylation/acylation to introduce the ethanone group. Reaction optimization involves:

- Temperature control (e.g., maintaining −10°C during nitration to avoid side reactions).

- Catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts acylation).

- Solvent selection (polar aprotic solvents like DMF for improved solubility).

Analytical techniques such as HPLC and NMR are critical for monitoring intermediates and assessing purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl and nitro group positions).

- HPLC : Ensures ≥95% purity by quantifying residual solvents or byproducts.

- Mass Spectrometry (MS) : Confirms molecular weight (C₁₀H₉N₃O₃; theoretical MW: 219.2 g/mol) and fragmentation patterns.

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-validation of data minimizes misassignment risks .

Q. What safety protocols are recommended for handling nitro-substituted indazole derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal.

Safety data for structurally similar compounds indicate moderate toxicity, necessitating adherence to GHS guidelines .

Advanced Research Questions

Q. How can SHELX software (e.g., SHELXL, SHELXT) resolve crystallographic ambiguities in this compound?

- Methodological Answer :

- Structure Solution : SHELXT determines initial phases using single-crystal X-ray data and Laue group symmetry.

- Refinement : SHELXL refines anisotropic displacement parameters and models disorder (e.g., nitro group orientation).

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure model accuracy.

Example: A similar indazole derivative (CAS 88538-51-6) required SHELXL to resolve twinning in its crystal lattice .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy.

- Solubility Testing : Poor aqueous solubility may limit bioavailability; use DLS to measure particle size in PBS.

- Target Engagement Studies : SPR or ITC quantifies binding affinity discrepancies (e.g., off-target effects in complex media).

Structural analogs (e.g., 1-(7-methoxy-1H-indazol-3-yl)ethanone) showed similar issues due to protein binding in serum .

Q. What strategies differentiate the pharmacological profile of this compound from other nitro-indazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects using a library of analogs (Table 1).

- Selectivity Screening : Kinase/GPCR panels identify off-target interactions (e.g., vs. 5-methylindazole’s antimicrobial activity).

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like NADPH oxidase.

Example: The 6-methyl group in this compound enhances membrane permeability compared to 5-bromo-6-chloro analogs .

Table 1 : Comparative SAR of Selected Indazole Derivatives

| Compound | Key Substituents | Bioactivity |

|---|---|---|

| This compound | 6-Me, 5-NO₂ | Kinase inhibition |

| 1-(5-Bromo-6-chloro-1H-indazol-1-yl)-ethanone | 5-Br, 6-Cl | Anticandidate (in vitro) |

| 1-(7-Methoxy-1H-indazol-3-yl)ethanone | 7-OMe | Antidiabetic (in vivo) |

Q. How does the compound’s stability under acidic/basic conditions impact formulation studies?

- Methodological Answer :

- Forced Degradation Studies : Expose to HCl (0.1 M, 37°C) and NaOH (0.1 M, 37°C) for 24 hrs. Monitor via HPLC.

- Degradation Pathways : Nitro groups may hydrolyze to amines under acidic conditions, altering bioactivity.

- Stabilization Strategies : Lyophilization or encapsulation in pH-sensitive polymers (e.g., Eudragit®) .

Q. What experimental approaches validate hypothesized enzyme inhibition mechanisms?

- Methodological Answer :

- Enzyme Kinetics : Michaelis-Menten assays with varying substrate/compound concentrations.

- X-ray Crystallography : Resolve co-crystal structures (e.g., with cytochrome P450 isoforms) to identify binding pockets.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

A related benzimidazole derivative required ITC to confirm allosteric inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.